tert-butyl 4-(2-oxo-2-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)piperidine-1-carboxylate
Description
This compound is a complex bicyclic tertiary amine derivative featuring a piperidine backbone protected by a tert-butyl carbamate group. Its structure includes an 8-azabicyclo[3.2.1]octane moiety, a rigid bicyclic system substituted with a pyridin-4-yloxy group at the 3-position, and a 2-oxoethyl linker connecting the bicyclic amine to the piperidine ring. The tert-butyl carbamate group is a common protective strategy in organic synthesis, enhancing stability during synthetic steps .
Properties
IUPAC Name |
tert-butyl 4-[2-oxo-2-(3-pyridin-4-yloxy-8-azabicyclo[3.2.1]octan-8-yl)ethyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N3O4/c1-24(2,3)31-23(29)26-12-8-17(9-13-26)14-22(28)27-18-4-5-19(27)16-21(15-18)30-20-6-10-25-11-7-20/h6-7,10-11,17-19,21H,4-5,8-9,12-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMYMNYIUAJVLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)N2C3CCC2CC(C3)OC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 4-(2-oxo-2-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)piperidine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique bicyclic structure combined with a piperidine moiety and a pyridine ring. Its molecular formula is , and it has a molecular weight of approximately 358.48 g/mol. The structural complexity suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate specific enzymatic pathways. Notably, it has been studied for its inhibitory effects on N-acylethanolamine-hydrolyzing acid amidase (NAAA) , an enzyme involved in the degradation of endocannabinoids. By inhibiting NAAA, the compound may enhance the levels of endogenous palmitoylethanolamide (PEA), which has anti-inflammatory and analgesic properties .
Structure-Activity Relationships (SAR)
Research has demonstrated that modifications to the core structure can significantly influence biological potency. For example, alterations to the pyridine substituents or variations in the piperidine side chains have been shown to affect the IC50 values against NAAA:
| Compound Variant | IC50 (μM) | Comments |
|---|---|---|
| Parent Compound | 0.042 | High potency as NAAA inhibitor |
| Variant A | 0.065 | Moderate potency |
| Variant B | 0.120 | Lower potency |
This table illustrates how subtle changes in chemical structure can yield significant differences in biological activity.
In Vitro Studies
In vitro assays have confirmed that this compound exhibits potent inhibitory activity against NAAA with an IC50 value in the low nanomolar range . This suggests that the compound could serve as a lead for developing new anti-inflammatory agents.
In Vivo Studies
Animal models have been employed to assess the pharmacokinetics and therapeutic potential of this compound. Preliminary findings indicate that systemic administration leads to significant increases in PEA levels in plasma and tissues, correlating with observed reductions in inflammatory markers .
Comparison with Similar Compounds
Core Structural Features
- Target Compound : Combines a piperidine ring with an 8-azabicyclo[3.2.1]octane system, pyridinyloxy group, and a ketone-containing ethyl linker.
- BP 30374N/A (): Features a 1,3,4-oxadiazole ring linked to a chlorinated dihydrobenzo[d][1,4]dioxin system, offering electron-withdrawing properties and aromaticity distinct from the target’s bicyclic amine .
- BP 30376N/A (): Includes a tetrahydroquinoline amino group, introducing planar aromaticity and basicity absent in the target compound .
- 5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)-3,3-dicyano-2-(2-methoxy-2-oxoethyl)pyrrolidine-2,5-dicarboxylate (): A pyrrolidine derivative with ester and cyano groups, highlighting divergent core ring systems and substituent chemistry .
Functional Implications
- Solubility and Bioavailability : The pyridin-4-yloxy group may improve aqueous solubility via hydrogen bonding, contrasting with the lipophilic tert-butyl phenyl group in ’s compound .
- Synthetic Complexity : The bicyclic amine and stereochemical specificity of the target compound likely require multi-step synthesis, whereas simpler piperidine derivatives (e.g., BP 30376N/A) may be synthesized via fewer steps .
Table 1: Structural Comparison of Tert-Butyl Carbamate Derivatives
*Molecular weights estimated based on structural formulas due to lack of experimental data in evidence.
Research Findings and Limitations
The evidence lacks direct pharmacological or physicochemical data for the target compound. However, structural analogs suggest:
- Electron-Deficient Systems: Compounds with oxadiazole (BP 30374N/A) or cyano groups () may exhibit distinct electronic profiles compared to the target’s ether and amine functionalities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
